7-methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one
Descripción
Propiedades
IUPAC Name |
7-methoxy-8-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-24-12-9-13(22)21-6-2-3-11(21)14(12)15(23)20-7-4-10(5-8-20)16(17,18)19/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVINOMWSOBYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-Methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one, with the CAS number 2034420-97-6, is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H19F3N2O3 |
| Molecular Weight | 344.3289 g/mol |
| SMILES | COc1cc(=O)n2c(c1C(=O)N1CCC(CC1)C(F)(F)F)CCC2 |
Research indicates that compounds similar to 7-methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one may exhibit biological activity through various mechanisms:
- Activation of Transcription Factors : A study highlighted that certain derivatives can induce the expression of activating transcription factor 3 (ATF3), which plays a role in metabolic syndrome management by promoting lipid metabolism and reducing adipocyte hypertrophy .
- Inhibition of Specific Pathways : Compounds with a similar structure have shown potential in inhibiting pathways involved in inflammation and metabolic disorders, suggesting that this compound might also have anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound can significantly affect cellular processes:
- Lipid Metabolism : In pre-differentiated 3T3-L1 cells, certain analogs were found to lower lipid accumulation, indicating potential for managing obesity-related conditions .
- Cell Viability and Proliferation : Research on similar compounds has shown effects on cell viability in cancer cell lines, suggesting potential anti-cancer properties .
In Vivo Studies
In vivo evaluations further support the biological activity of this compound:
- Weight Loss and Glycemic Control : In animal models subjected to high-fat diets, administration of related compounds resulted in significant weight loss and improved glycemic profiles compared to controls .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to 7-methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one:
- Metabolic Syndrome Management : A study indicated that a structurally similar compound led to reduced white adipose tissue mass and improved liver function markers in obese mice .
- Anti-Cancer Activity : Another investigation reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into their use as anti-cancer agents .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects :
- Trifluoromethyl : Present in both the target compound and S953-0076, this group enhances lipophilicity and metabolic stability compared to T508-0159’s phenyl groups .
- Methoxy vs. Phenyl : The 7-methoxy group in the target compound may improve solubility relative to T508-0159’s 7-phenyl substituent .
- Piperidine vs. Piperazine/Morpholine : The 4-(trifluoromethyl)piperidine in the target compound offers distinct conformational flexibility and steric effects compared to T508-0159’s piperazine or BAY 80-6946’s morpholine .
Hypothesized Pharmacological Profiles
Target Compound vs. T508-0159:
- T508-0159’s phenyl and piperazine groups may favor kinase inhibition (common in imidazoquinazoline derivatives), while the target compound’s trifluoromethyl-piperidine and methoxy groups could enhance selectivity for lipid-modifying enzymes or GPCRs .
Target Compound vs. S953-0076:
- S953-0076’s spirocyclic core and cyano group suggest applications in neurodegenerative diseases. The target compound’s indolizinone core may instead target cancer-related pathways, similar to BAY 80-6946’s autophagy inhibition .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
